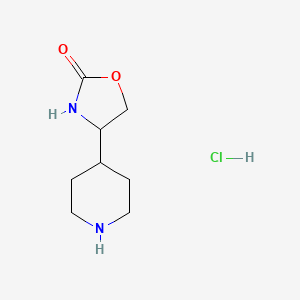

4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride

Descripción

Introduction to Oxazolidinones as Medicinal Scaffolds

Historical Development of Oxazolidinone Chemistry

The oxazolidinone scaffold first gained prominence in the 1940s with the discovery of furazolidone, a nitrofuran-oxazolidinone hybrid developed as an antimicrobial agent targeting bacterial DNA. Although initially used for gastrointestinal infections, furazolidone’s toxicity limitations spurred interest in structurally refined derivatives. The 1950s witnessed the introduction of cycloserine, a 3-oxazolidinone isomer employed as a second-line antitubercular agent, marking the scaffold’s expansion beyond antibacterial applications.

A transformative milestone occurred in the late 1980s when DuPont researchers disclosed N-aryl-oxazolidinones, exemplified by Dup-105 and Dup-721, which exhibited potent Gram-positive activity through ribosomal targeting. This work laid the foundation for linezolid, the first FDA-approved oxazolidinone antibiotic in 2000, which revolutionized treatment paradigms for methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). Subsequent decades saw iterative optimization efforts addressing linezolid’s limitations, such as myelosuppression and emerging resistance, culminating in second-generation agents like tedizolid and investigational candidates like delpazolid and sutezolid.

Classification and Structural Diversity of Oxazolidinone Compounds

Oxazolidinones are classified based on ring substitution patterns and functional group appendages:

Table 1: Structural Classes of Oxazolidinones and Their Biological Activities

Structural diversity arises from modifications at three key positions:

- C5 Side Chain : Aryl or heteroaryl groups dictate ribosomal binding affinity and spectrum. Fluorination enhances metabolic stability.

- C4 Position : Piperidine or morpholine substitutions improve solubility and tissue penetration, as seen in experimental anti-tubercular agents.

- Ring Fusion : Benzoxazinyl extensions, as in Yang’s tricyclic derivatives, augment potency against linezolid-resistant strains.

This compound in Contemporary Research

Though not explicitly detailed in current literature, this compound can be contextualized through analogous piperidine-containing oxazolidinones. For instance, compound 56 (Fig. 13 in source ), featuring a piperazinyl moiety, demonstrated 13-fold greater potency against Mycobacterium tuberculosis than linezolid, underscoring the impact of nitrogen heterocycles on antimycobacterial activity. The hydrochloride salt formulation likely enhances aqueous solubility, a critical factor for oral bioavailability, as observed in phosphate salt derivatives of compound 20.

Recent drug design strategies emphasize hybrid architectures combining oxazolidinones with fragments that counteract resistance mechanisms. The piperidine ring’s basic nitrogen may facilitate protonation in acidic bacterial phagolysosomes, promoting intracellular accumulation—a hypothesis supported by studies on lysosomotropic agents. Additionally, molecular modeling suggests that the piperidine’s conformational flexibility could enable optimal positioning within the ribosomal peptidyl transferase center, potentially overcoming mutations associated with linezolid resistance.

Significance in Drug Discovery and Medicinal Chemistry

The oxazolidinone scaffold’s versatility is evidenced by its applications across therapeutic areas:

- Antibacterials : Linezolid and successors address multidrug-resistant Gram-positive infections, with newer derivatives like zoliflodacin expanding into Gram-negative coverage.

- Antituberculars : Delpazolid and sutezolid exemplify repurposing efforts against drug-resistant tuberculosis.

- Oncology : Tankyrase inhibitors like compound 77 demonstrate the scaffold’s adaptability to non-infectious targets.

For this compound, the piperidine subunit offers distinct advantages:

- Enhanced Permeability : The basic piperidine nitrogen improves transmembrane passive diffusion, critical for intracellular pathogens like Mycobacterium spp.

- Metabolic Stability : Saturation of the piperidine ring reduces susceptibility to oxidative metabolism, prolonging half-life.

- Target Multiplexing : Piperidine’s hydrogen-bonding capacity may enable dual ribosomal and efflux pump inhibition, a strategy explored in AstraZeneca’s Gram-negative programs.

Table 2: Comparative Pharmacokinetic Profiles of Piperidine-Containing Oxazolidinones

Propiedades

IUPAC Name |

4-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2.ClH/c11-8-10-7(5-12-8)6-1-3-9-4-2-6;/h6-7,9H,1-5H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGADBQJPNPZKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2COC(=O)N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperidine derivatives with carbonyl compounds under controlled conditions. For instance, the reaction of piperidine-4-carboxylic acid with ethylene carbonate can yield the desired oxazolidinone ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of catalysts, such as rhodium or iridium complexes, can enhance the efficiency of the cyclization process . Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using halogenated reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride has been explored for its pharmacological properties, particularly in the development of new therapeutic agents. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Research

Recent studies have demonstrated the potential of oxazolidinone derivatives, including this compound, in inhibiting tumor growth. For instance, research indicated that these compounds could effectively inhibit the proliferation of cancer cells in vitro and in vivo, showcasing their potential as anticancer agents .

Enzyme Inhibition

The compound has been investigated for its ability to act as an inhibitor of specific enzymes associated with cancer progression. For example, oxazolidinone derivatives have shown promise in inhibiting mutant isocitrate dehydrogenase (IDH) proteins, which are implicated in various cancers such as gliomas and acute myeloid leukemia .

Biochemical Probes

In biochemical research, this compound has been utilized as a probe to study enzyme mechanisms and interactions at the molecular level. Its unique structural features allow it to bind selectively to certain targets, facilitating the exploration of enzyme kinetics and pathways.

Analgesic Activity Study

A study published in PubMed Central evaluated the analgesic effects of synthesized oxazolones, including this compound. The results indicated significant pain relief in animal models with no observed acute toxicity. This suggests its potential application in pain management therapies.

Anticancer Properties Investigation

Another investigation focused on the anticancer properties of oxazolidinone derivatives demonstrated that these compounds could effectively inhibit tumor growth in both laboratory and animal models. The study highlighted the importance of structural modifications in enhancing biological activity against various cancer types .

Data Tables

Mecanismo De Acción

The mechanism of action of 4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the treatment of diseases . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Implications of Structural Variations

- Piperidine Position (3- vs. 4-) : The substitution position on the piperidine ring affects the molecule’s spatial orientation , which may influence binding affinity in enzyme inhibitors or receptor modulators.

- Aminomethyl vs. Piperidine: The aminomethyl analogue’s reduced size and polarity could optimize pharmacokinetic properties like metabolic stability or blood-brain barrier penetration.

- Aromatic Substituents: Benzyl or aminobenzyl groups enhance bioactivity through interactions with hydrophobic pockets in biological targets, as seen in Zolmitriptan intermediates .

Actividad Biológica

4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride is a compound that combines a piperidine ring with an oxazolidinone moiety. This structure is significant in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and neuroprotective domains. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of both the piperidine and oxazolidinone structures contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, which can lead to the modulation of various biochemical pathways.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, similar to other oxazolidinones like linezolid.

- Antimicrobial Activity : Like other members of the oxazolidinone class, it may inhibit bacterial protein synthesis by binding to the ribosomal RNA.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

-

Antimicrobial Properties :

- Exhibits potential against resistant bacterial strains.

- Mechanism involves inhibition of protein synthesis, akin to linezolid's action.

-

Neuroprotective Effects :

- Preliminary studies suggest it may protect neuronal cells from damage.

- Potential applications in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The compound's structure allows for comparison with other oxazolidinones and piperidine derivatives. Below is a summary table highlighting key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Linezolid | C16H20N4O4S | Approved antibiotic; effective against Gram-positive bacteria. |

| This compound | C8H15ClN2O2 | Investigated for antimicrobial and neuroprotective activities. |

| (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride | C15H21ClN2O2 | Similar structure; potential for diverse biological activities. |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Studies :

- In vitro tests demonstrated that this compound effectively inhibits growth in various bacterial strains, suggesting its potential as a new antibiotic agent.

-

Neuropharmacological Research :

- Studies indicated that the compound could modulate pathways related to inflammation and cellular stress responses, which are crucial in neurodegenerative conditions.

-

Synthesis and Structure Activity Relationship (SAR) :

- Research focused on optimizing the synthesis routes for higher yields and better bioavailability. Variations in the piperidine or oxazolidinone components were explored to enhance therapeutic indices while reducing toxicity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride, and what key reaction conditions are required?

- Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, piperidine derivatives are reacted with oxazolidinone precursors under anhydrous conditions. Key steps may include acid-mediated cyclization or protection/deprotection strategies. Dichloromethane and triethylamine are commonly used solvents and bases, respectively, to facilitate reactions. Purification via crystallization or chromatography ensures high purity (>95%) .

Q. What spectroscopic methods are used to confirm the structure and purity of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) verifies structural integrity by confirming proton and carbon environments. High-Performance Liquid Chromatography (HPLC) assesses purity (>99%), while mass spectrometry (MS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches in oxazolidinone). Cross-referencing with reference standards minimizes analytical discrepancies .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer : Use personal protective equipment (PPE: gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in a cool, dry place away from incompatible reagents (e.g., strong oxidizers). Follow GHS guidelines for unclassified but potentially irritant compounds .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound and predict reaction outcomes?

- Answer : Quantum mechanical methods (e.g., Density Functional Theory, DFT) model reaction pathways to identify transition states and intermediates. Reaction path search algorithms, combined with experimental validation, reduce trial-and-error approaches. For example, ICReDD integrates computational and experimental data to narrow optimal reaction conditions, improving yield and selectivity .

Q. How should researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability)?

- Answer : Conduct systematic validation studies using standardized protocols. For solubility, employ the shake-flask method under controlled pH and temperature. Stability studies under varying humidity, light, and temperature conditions clarify environmental impacts. Cross-validate with high-purity samples and multiple techniques (e.g., HPLC-MS, thermal gravimetric analysis) to ensure reliability .

Q. What strategies improve yield and selectivity in multi-step syntheses involving this compound?

- Answer : Optimize reaction parameters (temperature, solvent polarity, catalyst loading) via Design of Experiments (DoE) frameworks. Use protecting groups (e.g., Boc) to prevent side reactions. Monitor intermediates via in-situ techniques (e.g., FTIR, Raman spectroscopy). For acid-sensitive steps, employ mild deprotection agents (e.g., TFA) .

Q. In pharmacological studies, what in vitro assays are appropriate for evaluating bioactivity, and how should controls be designed?

- Answer : Use enzyme inhibition assays (e.g., kinase activity) or receptor-binding studies (e.g., radioligand displacement) to assess target engagement. Include positive controls (known inhibitors) and vehicle controls (DMSO/saline) to validate assay robustness. Dose-response curves (IC₅₀/EC₅₀) quantify potency, while cytotoxicity assays (MTT/ATP-based) evaluate selectivity .

Data Analysis and Contradiction Management

Q. How should conflicting spectroscopic data (e.g., NMR shifts) be addressed?

- Answer : Re-examine sample purity using orthogonal methods (HPLC vs. NMR). Compare data with computational predictions (e.g., ChemDraw NMR simulations) or published reference spectra. Solvent effects (DMSO vs. CDCl₃) and pH variations can cause peak shifts; standardize conditions for reproducibility .

Q. What methodologies validate the absence of by-products in scaled-up syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.